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Compound of Interest

Compound Name:
5-Fluoro-2-methylphenylacetic

acid

Cat. No.: B1304801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 261951-75-1

This technical guide provides an in-depth overview of 5-Fluoro-2-methylphenylacetic acid, a

fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. This

document details its chemical and physical properties, provides a potential synthetic route, and

explores its putative role as a modulator of nuclear receptors, offering a valuable resource for

researchers in the field.

Core Properties and Data
5-Fluoro-2-methylphenylacetic acid is a white to off-white solid. Its fundamental properties

are summarized in the table below for quick reference.
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Property Value Reference

CAS Number 261951-75-1 [1]

Molecular Formula C₉H₉FO₂ [1]

Molecular Weight 168.17 g/mol

Physical Form Solid [2]

Purity >98% (typical) [2]

Melting Point 89-93°C [2]

Long-Term Storage Store in a cool, dry place [2]

Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for 5-Fluoro-2-methylphenylacetic acid is not

readily available in the public domain, a general and robust two-step methodology for

analogous α-fluoroaryl acetic acids can be adapted. This involves the esterification of the

parent carboxylic acid followed by electrophilic α-fluorination and subsequent hydrolysis.

A potential synthetic pathway is outlined below, based on established methods for similar

compounds.

Step 1: Esterification of 2-Methylphenylacetic Acid
This initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester to

protect the acidic proton and facilitate the subsequent fluorination step.

Methodology:

Dissolve 2-methylphenylacetic acid in absolute ethanol in a round-bottom flask.

Cool the solution in an ice bath and slowly add concentrated sulfuric acid as a catalyst.

After a brief period of stirring at 0°C, remove the ice bath and reflux the mixture for several

hours.
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Upon cooling, dilute the reaction mixture with water and extract the ethyl ester with a suitable

organic solvent, such as ethyl acetate.

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude ethyl 2-methylphenylacetate.

Step 2: α-Fluorination and Hydrolysis
The ethyl ester intermediate is then subjected to α-fluorination using an electrophilic fluorine

source, followed by hydrolysis to yield the final product.

Methodology:

Dissolve the ethyl 2-methylphenylacetate in an anhydrous aprotic solvent like

tetrahydrofuran (THF) under an inert atmosphere.

Cool the solution to a low temperature (e.g., -78°C) and slowly add a strong, non-

nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LHMDS), to generate the

enolate.

After stirring, add a solution of an electrophilic fluorinating agent, for example, N-

Fluorobenzenesulfonimide (NFSI).

Allow the reaction to proceed at low temperature before gradually warming to room

temperature.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the fluorinated ester with an organic solvent.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the crude product.

Hydrolyze the purified ethyl 5-fluoro-2-methylphenylacetate using an aqueous base (e.g.,

sodium hydroxide) in ethanol.
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After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the 5-
Fluoro-2-methylphenylacetic acid.

Collect the solid product by filtration, wash with water, and dry.

Step 1: Esterification Step 2: α-Fluorination & Hydrolysis

2-Methylphenylacetic Acid Esterification
(Ethanol, H₂SO₄, Reflux) Ethyl 2-methylphenylacetate α-Fluorination

(LHMDS, NFSI) Ethyl 5-fluoro-2-methylphenylacetate Hydrolysis
(NaOH, then HCl) 5-Fluoro-2-methylphenylacetic Acid

Click to download full resolution via product page

A potential synthetic workflow for 5-Fluoro-2-methylphenylacetic acid.

Spectroscopic Analysis (Predicted)
Detailed experimental spectroscopic data for 5-Fluoro-2-methylphenylacetic acid is not

widely published. However, based on the known spectral characteristics of analogous

compounds, the following data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons.

The fluorine atom will cause splitting of the adjacent aromatic proton signals.

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid

carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl

carbon.

Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit a broad absorption band for the O-H stretch of the

carboxylic acid, a sharp, strong peak for the C=O stretch, and bands corresponding to C-F and

aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 168 would be

expected. Common fragmentation patterns for phenylacetic acids include the loss of the

carboxylic acid group (-COOH, 45 Da) and the loss of a water molecule (-H₂O, 18 Da).

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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